ethyl 5-(N-(3-phenylpropyl)sulfamoyl)-1H-pyrazole-4-carboxylate
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Overview
Description
ETHYL 5-[(3-PHENYLPROPYL)SULFAMOYL]-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a phenylpropyl group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(3-PHENYLPROPYL)SULFAMOYL]-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-chloro-1H-pyrazole-5-carboxylate with 3-phenylpropylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with sulfamoyl chloride to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(3-PHENYLPROPYL)SULFAMOYL]-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the phenylpropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
ETHYL 5-[(3-PHENYLPROPYL)SULFAMOYL]-1H-PYRAZOLE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-[(3-PHENYLPROPYL)SULFAMOYL]-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The phenylpropyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-[(3-PHENYLPROPYL)SULFAMOYL]THIOPHEN-2-YL-1,2-OXAZOLE-3-CARBOXYLATE
- 1-METHYL-4-ETHYLFORMATE-5-PYRAZOLE SULFONAMIDE
Uniqueness
ETHYL 5-[(3-PHENYLPROPYL)SULFAMOYL]-1H-PYRAZOLE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H19N3O4S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 5-(3-phenylpropylsulfamoyl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H19N3O4S/c1-2-22-15(19)13-11-16-18-14(13)23(20,21)17-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11,17H,2,6,9-10H2,1H3,(H,16,18) |
InChI Key |
YRTCLYXYTFCOOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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